molecular formula C7H10N2S B8347056 2-Pyrazinyl-ethyl methyl sulfide CAS No. 35250-54-5

2-Pyrazinyl-ethyl methyl sulfide

Cat. No.: B8347056
CAS No.: 35250-54-5
M. Wt: 154.24 g/mol
InChI Key: RWIRHAILRVVUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazinyl-ethyl methyl sulfide is an organosulfur compound featuring a pyrazine ring substituted with an ethyl methyl sulfide group. Pyrazine derivatives are known for their aromatic heterocyclic structure, which contributes to their utility in flavor chemistry and agrochemical applications. For example, 2-Pyrazinyl-ethyl ethyl sulfide and 2-Pyrazinyl-ethyl furfuryl sulfide are synthesized via nucleophilic substitution reactions between pyrazine derivatives and mercaptans (e.g., ethylmercaptan or furfuralmercaptan) under reduced pressure . The methyl sulfide variant likely follows a similar pathway using methyl mercaptan.

Properties

CAS No.

35250-54-5

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-(2-methylsulfanylethyl)pyrazine

InChI

InChI=1S/C7H10N2S/c1-10-5-2-7-6-8-3-4-9-7/h3-4,6H,2,5H2,1H3

InChI Key

RWIRHAILRVVUFJ-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Pyrazinyl-ethyl methyl sulfide with structurally related compounds, emphasizing physical properties, synthesis, and applications:

Compound Name Structure Boiling Point Synthesis Method Primary Application
2-Pyrazinyl-ethyl methyl sulfide Pyrazine + ethyl methyl sulfide group Not reported (inferred <75°C) Reaction with methyl mercaptan Flavoring agent (hypothesized)
2-Pyrazinyl-ethyl ethyl sulfide Pyrazine + ethyl ethyl sulfide group 75°C at 0.03 mmHg Reaction with ethylmercaptan Flavor/aroma chemistry
2-Pyrazinyl-ethyl furfuryl sulfide Pyrazine + furfuryl sulfide group 116–117°C at 0.01 mmHg Reaction with furfuralmercaptan Specialty flavoring
2-Acetyl Pyrazine Pyrazine + acetyl group Not reported Not specified Artificial flavoring (FEMA 3126, CFR 172.515)
Metsulfuron methyl ester Triazine + sulfonylurea group Not reported Condensation of triazine intermediates Herbicide
P-Chlorophenyl methyl sulfide Benzene + chlorophenyl methyl sulfide Not reported Not specified Agrochemical intermediate

Key Findings

Boiling Point Trends : Alkyl chain length and substituent bulk influence volatility. For example:

  • Ethyl sulfide (75°C at 0.03 mmHg) vs. furfuryl sulfide (116–117°C at 0.01 mmHg): The larger furfuryl group increases boiling point due to higher molecular weight and polarity .
  • Methyl sulfide is hypothesized to have a lower boiling point than its ethyl counterpart, aligning with homologous series trends.

Functional Group Impact: Sulfide vs. Acetyl Groups: 2-Acetyl Pyrazine (FEMA 3126) is a flavoring agent with a sweet, nutty aroma, whereas sulfide derivatives like 2-Pyrazinyl-ethyl methyl sulfide may impart sulfurous or roasted notes, common in savory flavors . Triazine vs. Pyrazine Cores: Sulfonylurea herbicides (e.g., metsulfuron methyl ester) rely on triazine rings for herbicidal activity, whereas pyrazine derivatives are tailored for flavor or fragrance due to their nitrogen-rich aromaticity .

Applications: Flavor Chemistry: Pyrazine sulfides are valued for their low odor thresholds and stability under processing conditions. For instance, furfuryl sulfides contribute caramel-like notes in thermally processed foods . Agrochemicals: Compounds like P-Chlorophenyl methyl sulfide (with electron-withdrawing chloro groups) exhibit higher reactivity in pesticidal intermediates compared to pyrazinyl sulfides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.